molecular formula C21H21FN2O4 B2648220 (2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 896295-65-1

(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2648220
CAS No.: 896295-65-1
M. Wt: 384.407
InChI Key: VAOQZUDZMQZAQP-WMZJFQQLSA-N
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Description

(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C21H21FN2O4 and its molecular weight is 384.407. The purity is usually 95%.
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Scientific Research Applications

Fluorographic Detection and Autoradiography

A prevalent application in scientific research for compounds similar to (Z)-3-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide involves fluorography, particularly in the detection of tritium-labelled proteins and nucleic acids in polyacrylamide gels. The method described by Bonner and Laskey (1974) leverages scintillation autography (fluorography) using X-ray film for detecting 3H in polyacrylamide gels. This approach is notably more sensitive than conventional autoradiography for isotopes like 35S and 14C, improving detection efficiency significantly (Bonner & Laskey, 1974).

Protein Conformation and Enzyme Binding Studies

Acrylamide has been used extensively in studying protein structures and functions. Eftink and Ghiron (1976) demonstrated how acrylamide quenching of tryptophanyl fluorescence can reveal the exposure of tryptophan residues in proteins, providing insights into protein folding, conformational changes, and binding interactions. This method offers a nuanced understanding of protein dynamics, crucial for biological research and drug design (Eftink & Ghiron, 1976).

Development of Fluoroionophores

Fluoroionophores based on derivatives similar to the compound have been studied for their potential in metal ion detection. Hong et al. (2012) explored diamine-salicylaldehyde derivatives, discovering that specific compounds within this class can selectively chelate metal ions like Zn+2 in both organic and semi-aqueous solutions. This research has implications for developing new sensors and imaging agents for metal ions in biological and environmental samples (Hong et al., 2012).

Polyamide Synthesis and Characterization

In polymer science, compounds with structural similarities to (Z)-3-(3,4-dimethoxyphenyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide have been utilized in the synthesis of new materials. Hsiao, Yang, and Lin (1999) reported the synthesis of new aromatic polyamides containing ether and bulky fluorenylidene groups, showcasing these materials' solubility, film-forming capabilities, and thermal stability. Such research contributes to the development of advanced materials with potential applications in electronics, coatings, and more (Hsiao et al., 1999).

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c1-27-18-9-3-14(11-19(18)28-2)4-10-20(25)23-16-12-21(26)24(13-16)17-7-5-15(22)6-8-17/h3-11,16H,12-13H2,1-2H3,(H,23,25)/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOQZUDZMQZAQP-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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